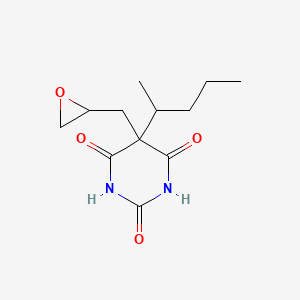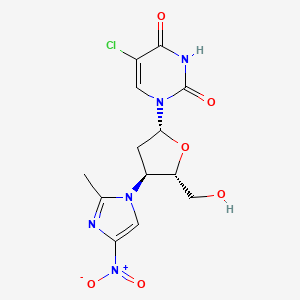
n-Carbamoyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(o-Methoxybenzoyl)urea is an organic compound characterized by the presence of a methoxy group attached to the benzoyl moiety, which is further linked to a urea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (o-Methoxybenzoyl)urea typically involves the reaction of o-methoxybenzoic acid with urea under specific conditions. One common method includes the use of a catalyst-free environment where the reactants are heated together in an appropriate solvent. The reaction can be carried out in water, making it an environmentally friendly process .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phosgene-free methods is also preferred to avoid the generation of toxic by-products .
Análisis De Reacciones Químicas
Types of Reactions: (o-Methoxybenzoyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of o-methoxybenzoic acid derivatives.
Reduction: Formation of o-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzoylurea derivatives.
Aplicaciones Científicas De Investigación
(o-Methoxybenzoyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (o-Methoxybenzoyl)urea involves its interaction with specific molecular targets, such as enzymes. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of certain bacteria that rely on urease activity for survival .
Comparación Con Compuestos Similares
Hydrazinecarboxamide: Another urea derivative with similar inhibitory properties but different structural features.
Thiourea Derivatives: Compounds where the oxygen atom in urea is replaced by sulfur, offering different reactivity and biological activities.
Uniqueness: (o-Methoxybenzoyl)urea stands out due to its methoxy group, which imparts unique electronic and steric properties, enhancing its reactivity and specificity in various applications. Its ability to act as a urease inhibitor with high efficacy makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
7150-27-8 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
N-carbamoyl-2-methoxybenzamide |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-5-3-2-4-6(7)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |
Clave InChI |
CMWRQZFSKJJRFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)






